2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Overview
Description
Synthesis Analysis
BBT is synthesized through various chemical methods aimed at optimizing its fluorescence and stability properties. The chemical synthesis often involves the coupling of thiophene derivatives with 2-benzoxazolyl units, leading to the formation of BBT with specific photophysical characteristics suitable for its application in optoelectronic devices and sensors (Fourati et al., 2011).
Molecular Structure Analysis
The molecular structure of BBT has been elucidated through crystallographic and spectroscopic techniques. Studies reveal that the benzoxazolyl moieties in BBT are twisted relative to the central thiophene ring, which affects its photophysical properties. Weak intermolecular C-H···π and π-π interactions have been observed, contributing to its solid-state fluorescence characteristics (Fourati et al., 2011).
Chemical Reactions and Properties
BBT undergoes various chemical reactions, including oxidation and reduction, which have been studied through electrochemistry. The compound is irreversibly oxidized, while the reduction process is reversible, indicating its potential for n-doping applications. The photostability and reactivity of BBT in different solvents have also been explored to understand its suitability in diverse applications (Sakr et al., 2023).
Physical Properties Analysis
The physical properties of BBT, including its fluorescence quantum yield, photophysical behavior in various solvents, and aggregation-induced spectral shifts, have been comprehensively studied. BBT exhibits high solubility in common solvents and shows enhanced optoelectronic properties due to its molecular structure, making it an excellent candidate for use in polymeric films and solution studies (Fourati et al., 2011).
Chemical Properties Analysis
The chemical properties of BBT, including its dipole moment, laser activity, and luminescence spectra, have been investigated to determine its suitability for various applications. Computational and experimental approaches have been used to study its UV-Vis absorption and emission spectra, revealing that BBT's optical characteristics are in good agreement with theoretical predictions. These properties are influenced by the molecular structure of BBT, particularly the arrangement of its benzoxazolyl and thiophene units (Sakr et al., 2023).
Scientific Research Applications
Synthesis of Phosphorus Centers : It serves as a precursor for synthesizing compounds with two p-phenylene-bridged phosphorus centers (Shah et al., 2000).
Anilate Ligand Precursor : It's used as a valuable precursor for thiophene-containing anilate ligands, important in creating Cu(II) complexes (Atzori et al., 2014).
Fluorescent Fluorophore : Known for its high fluorescence, it acts as a fluorophore with high absolute quantum yields, making it a potential sensor for polymeric and solution studies (Fourati et al., 2011).
Photovoltaic Applications : It's instrumental in creating terpolymers based on thiophene-2,5-bis((2-ethylhexyl)oxy)benzene-thiophene, which exhibit good thermal stability and broad absorption, showing promise in photovoltaic applications (Guo et al., 2016).
Molecular Interactions : It demonstrates repulsive interaction with polymethyl methacrylate and stearic acid, causing phase transitions and closer association of molecules (Biswas et al., 2008).
Dichroic Properties : When used in oriented polyethylene films, it influences dichroic properties depending on the molar concentration (Pucci et al., 2006).
Photoluminescence : BBOT-doped silica films prepared via a sol-gel process display bright blue photoluminescence and serve as excellent hosts for organic light-emitting materials (Wang et al., 2007).
Electroluminescence : It interacts with poly(N-vinylcarbazole) (PVK) and exhibits electroluminescence properties suitable for various device structures (Yang et al., 1997).
Future Directions
properties
IUPAC Name |
5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-19-17(13-15)27-23(29-19)21-11-12-22(31-21)24-28-18-14-16(26(4,5)6)8-10-20(18)30-24/h7-14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXZBGVLNVRQSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048205 | |
Record name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole] | |
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Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; NKRA; Other Solid, Yellow to green solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)- | |
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Record name | BBOT | |
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Product Name |
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | |
CAS RN |
7128-64-5, 52232-33-4 | |
Record name | 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thiophene | |
Source | CAS Common Chemistry | |
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Record name | Bis(tert-butyl benzoxazolyl) thiophene | |
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Record name | BBOT | |
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Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)- | |
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Record name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole] | |
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Record name | 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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